![molecular formula C27H27N5O3 B13650595 ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is a complex organic compound known for its potent inhibitory effects on the HER2/ErbB2 receptor, making it a significant candidate in cancer research . This compound is characterized by its intricate structure, which includes a quinazoline core, a pyridine ring, and an ethyl carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the HER2/ErbB2 receptor, a protein-tyrosine kinase involved in cell growth and differentiation . By binding to this receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: Another HER2/ErbB2 inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with similar structural features.
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is unique due to its specific structure, which allows for high selectivity and potency in inhibiting the HER2/ErbB2 receptor . This selectivity reduces off-target effects and enhances its therapeutic potential.
Biologische Aktivität
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
- Molecular Formula : C27H27N5O3
- Molecular Weight : 469.55 g/mol
- Purity : >97%
Synthesis
The synthesis of this compound involves multi-step reactions that integrate various chemical moieties known for their biological significance. The presence of the quinazoline and pyridine rings contributes to its potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer activity. This compound was evaluated for its cytotoxic effects against several cancer cell lines.
- Cell Viability Assays :
- Method : MTT assay was utilized to assess cell viability.
- Results : The compound demonstrated IC50 values in the micromolar range across various cancer cell lines, indicating potent antiproliferative effects.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.2 |
MCF7 (Breast) | 4.8 |
HeLa (Cervical) | 6.0 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound is believed to interfere with the PI3K/Akt and MAPK pathways, leading to apoptosis in malignant cells.
Case Studies
-
Study on Antitumor Activity :
- A recent study investigated the effects of this compound in vivo using xenograft models.
- Findings : The compound significantly reduced tumor volume compared to control groups, showcasing its potential as an effective antitumor agent.
-
Inhibition of Enzymatic Activity :
- The compound was also tested for its ability to inhibit specific enzymes involved in tumor progression.
- Results : It exhibited strong inhibitory activity against certain kinases, further supporting its role as a targeted therapeutic agent.
Eigenschaften
Molekularformel |
C27H27N5O3 |
---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate |
InChI |
InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32) |
InChI-Schlüssel |
IKJUNQVKTBWLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.